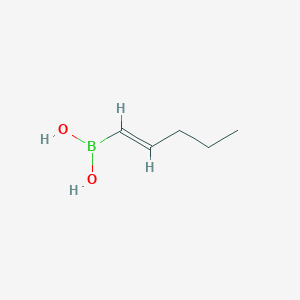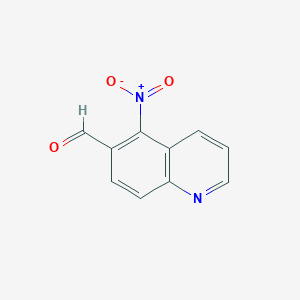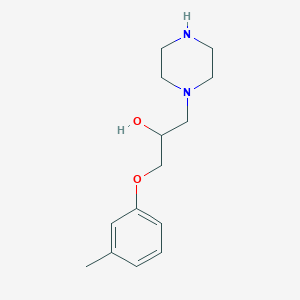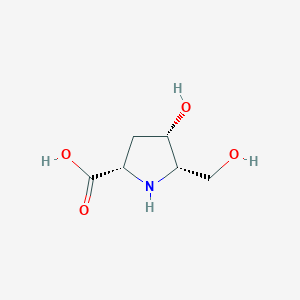
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid, also known as L-Iduronic Acid, is a naturally occurring monosaccharide and a component of the glycosaminoglycan family of carbohydrates. It is found in various biological systems, including the extracellular matrix and connective tissues. L-Iduronic Acid has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and cardiovascular disorders.
Mechanism Of Action
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid exerts its biological effects through various mechanisms. It can interact with various proteins and enzymes, including growth factors, cytokines, and matrix metalloproteinases. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can also modulate the expression of genes involved in inflammation and cell proliferation. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can bind to extracellular matrix components, such as collagen and hyaluronan, and regulate their function.
Biochemical And Physiological Effects
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been shown to have various biochemical and physiological effects. It can modulate the activity of various enzymes involved in inflammation and cell proliferation. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can also inhibit the growth of cancer cells and promote wound healing and tissue regeneration. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can regulate the function of extracellular matrix components, such as collagen and hyaluronan.
Advantages And Limitations For Lab Experiments
The enzymatic synthesis method of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has several advantages, including high yield and specificity. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be easily purified and characterized using various analytical techniques. However, the synthesis of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be time-consuming and expensive. Additionally, the biological effects of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can vary depending on the concentration and mode of administration.
Future Directions
There are several future directions for the study of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. One potential direction is the development of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid-based therapeutics for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid and its interaction with various proteins and enzymes. Furthermore, the potential role of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid in tissue engineering and regenerative medicine should be explored.
Conclusion:
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid is a naturally occurring monosaccharide with potential therapeutic applications in various diseases. It can be synthesized through various methods, including enzymatic synthesis. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid exerts its biological effects through various mechanisms and has been shown to have anti-inflammatory properties, inhibit the growth of cancer cells, and promote wound healing and tissue regeneration. The enzymatic synthesis method of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has several advantages, including high yield and specificity. However, further studies are needed to understand the mechanism of action of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid and its potential role in tissue engineering and regenerative medicine.
Synthesis Methods
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to convert glucose into (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as uronate dehydrogenase and uronate isomerase to convert D-glucuronic acid into (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. The enzymatic synthesis method is preferred due to its high yield and specificity.
Scientific Research Applications
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has also been studied for its potential role in cardiovascular disorders, such as atherosclerosis and thrombosis. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been shown to have a positive effect on wound healing and tissue regeneration.
properties
CAS RN |
110658-38-3 |
|---|---|
Product Name |
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid |
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-2-4-5(9)1-3(7-4)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4-,5-/m0/s1 |
InChI Key |
AEWQBAFSXFXHIT-YUPRTTJUSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](N[C@@H]1C(=O)O)CO)O |
SMILES |
C1C(C(NC1C(=O)O)CO)O |
Canonical SMILES |
C1C(C(NC1C(=O)O)CO)O |
synonyms |
L-Proline, 4-hydroxy-5-(hydroxymethyl)-, (2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
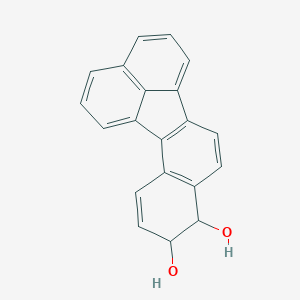
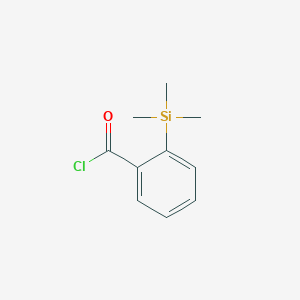


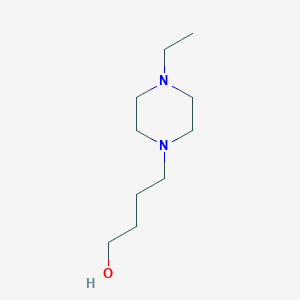
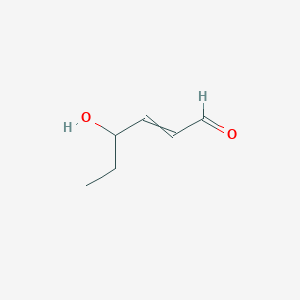
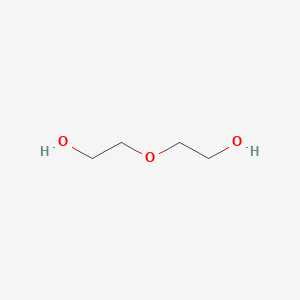
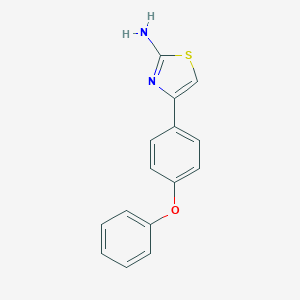
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
